A Technical Guide to Tert-butyl azetidin-3-ylmethyl(methyl)carbamate: Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to Tert-butyl azetidin-3-ylmethyl(methyl)carbamate: Properties, Synthesis, and Applications in Drug Discovery
Abstract
Tert-butyl azetidin-3-ylmethyl(methyl)carbamate has emerged as a critical building block in modern medicinal chemistry. This technical guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol, and its strategic applications, particularly in the development of targeted therapeutics. The unique structural attributes of the azetidine scaffold, combined with the versatile Boc-protecting group, make this compound a valuable intermediate for researchers, scientists, and drug development professionals. We will explore its role in constructing complex molecular architectures, including its use as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a key component in the synthesis of kinase inhibitors.
Molecular Identification and Structural Elucidation
Tert-butyl azetidin-3-ylmethyl(methyl)carbamate is a saturated heterocyclic compound featuring a four-membered azetidine ring. This ring imparts significant conformational rigidity, a desirable trait in drug design for optimizing ligand-receptor interactions.
Structural Analysis: The molecule's architecture consists of three primary components:
-
Azetidine Ring: A four-membered nitrogen-containing heterocycle. Its inherent ring strain contributes to its unique reactivity while offering greater stability than the related aziridines.[1][2] This scaffold provides a three-dimensional exit vector for substituents, which is highly advantageous for exploring chemical space in drug discovery.
-
Boc-Protected Amine: The carbamate nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This is a robust and widely used protecting group in organic synthesis, stable to a wide range of reaction conditions but readily cleaved under acidic conditions.
-
Methylaminomethyl Linker: A -CH₂-N(CH₃)- group at the 3-position of the azetidine ring serves as a versatile connection point for further functionalization.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1053655-53-0 | [3][4][5][6][7] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [4][6] |
| Molecular Weight | 200.28 g/mol | [4][6] |
| IUPAC Name | tert-butyl (azetidin-3-ylmethyl)(methyl)carbamate | N/A |
| SMILES | CN(CC1CNC1)C(=O)OC(C)(C)C | [4] |
Note: Several related structures exist, such as the hydrochloride salt of the title compound (CAS 1170019-97-2)[8] and the isomeric tert-butyl N-(azetidin-3-yl)-N-methylcarbamate (CAS 577777-20-9).[9][10] It is critical for researchers to verify the exact structure and CAS number for their specific application.
Physicochemical Properties and Handling
The physical and chemical properties of this compound are characteristic of a small, Boc-protected amine. While extensive experimental data is not publicly available, the following table summarizes key properties and storage recommendations based on supplier information and chemical principles.
Table 2: Physicochemical Data
| Property | Value / Remarks | Source |
| Appearance | Typically an oil or low-melting solid. | General Observation |
| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, EtOAc). The hydrochloride salt exhibits water solubility.[10] | General Observation |
| Storage | Recommended storage conditions are typically 2-8°C or under -20°C, sealed in a dry, dark place.[4] | [4] |
Expert Insight on Stability and Handling: The primary points of reactivity are the unprotected secondary amine on the azetidine ring and the Boc group. The compound is generally stable under neutral or basic conditions. Strong acids will lead to the cleavage of the Boc group, revealing the secondary amine of the linker. The azetidine nitrogen is nucleophilic and can undergo reactions such as alkylation or acylation. Standard laboratory precautions, including the use of personal protective equipment (PPE) and handling in a well-ventilated fume hood, are recommended.
Synthesis and Reactivity
A common and reliable method for synthesizing tert-butyl azetidin-3-ylmethyl(methyl)carbamate involves the deprotection of a precursor where the azetidine nitrogen is protected by a readily cleavable group, such as a benzhydryl (diphenylmethyl) group.
Protocol: Synthesis via Catalytic Hydrogenolysis[3]
This protocol describes the removal of an N-benzhydryl protecting group, a common strategy that yields the free secondary amine on the azetidine ring.
Step 1: Reaction Setup
-
In a suitable reaction vessel, dissolve tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate (1 equivalent) in a solvent mixture of methanol (MeOH) and ethyl acetate (EtOAc).
-
Purge the solution with an inert gas, such as argon, for 10-15 minutes.
Step 2: Catalyst Addition
-
Carefully add Palladium on carbon (10% Pd/C, ~0.15 eq by weight) to the reaction mixture.
-
Purge the vessel with argon again to ensure an inert atmosphere.
Step 3: Hydrogenation
-
Replace the argon atmosphere with hydrogen (H₂) gas (typically using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature for 18-24 hours.
Step 4: Workup and Isolation
-
Once the reaction is complete (monitored by TLC or LC-MS), carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with additional portions of EtOAc and MeOH.
-
Combine the filtrates and concentrate them under reduced pressure to yield the crude product. The crude material will contain the desired product along with diphenylmethane, the byproduct from the cleaved protecting group.
Step 5: Purification
-
The pure product, tert-butyl azetidin-3-ylmethyl(methyl)carbamate, can be obtained by standard purification techniques, such as column chromatography.[3]
Core Reactivity
The utility of this molecule stems from its predictable reactivity at two key sites, which can be addressed sequentially.
Caption: Sequential functionalization workflow.
-
Azetidine Nitrogen: The secondary amine of the azetidine ring is nucleophilic and serves as the primary handle for introducing diversity. It readily undergoes N-alkylation, N-arylation (e.g., Buchwald-Hartwig amination), or acylation to attach the molecule to a larger scaffold.
-
Boc-Protected Amine: Following functionalization of the azetidine ring, the Boc group can be selectively removed with acids like trifluoroacetic acid (TFA) to unmask the methylamino group. This newly freed amine is then available for subsequent conjugation, such as amide bond formation.
Applications in Medicinal Chemistry
The azetidine ring is considered a "privileged scaffold" in drug discovery.[1][11][12] Its rigid, three-dimensional structure offers improved physicochemical properties like aqueous solubility and metabolic stability compared to more flexible or planar analogs.[2] This makes tert-butyl azetidin-3-ylmethyl(methyl)carbamate a highly sought-after building block.
Case Study 1: Intermediate for Kinase Inhibitors
This compound is a documented intermediate in the synthesis of selective small-molecule inhibitors of Polo-like kinases (PLKs).[3] In this context, the azetidine nitrogen is typically functionalized by coupling it to a heterocyclic core (e.g., a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine moiety).[3] The resulting complex molecule leverages the azetidine scaffold to orient the side chain correctly within the kinase's binding pocket, enhancing potency and selectivity.
Case Study 2: Versatile Linker for PROTACs
A cutting-edge application for this molecule is in the construction of PROTACs.[6][13] PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[6] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.
Tert-butyl azetidin-3-ylmethyl(methyl)carbamate serves as an excellent component for these linkers.[13][14][15][16] Its defined length and rigid geometry help to control the spatial relationship between the two ends of the PROTAC, which is critical for the efficient formation of the ternary complex (Target Protein–PROTAC–E3 Ligase) that precedes protein degradation.
Caption: Structure of a PROTAC molecule.
Spectroscopic Characterization (Exemplary)
While actual spectra should be obtained from the supplier[4], the expected NMR signals can be predicted based on the structure, providing a valuable reference for quality control.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| -C(CH₃)₃ (Boc) | ~1.45 (s, 9H) | ~28.5 (3C) |
| -C(CH₃)₃ (Boc) | N/A | ~80.0 |
| -N-CH₃ | ~2.85 (s, 3H) | ~34.0 |
| -CH₂-N(Boc) | ~3.30 (d, 2H) | ~52.0 |
| Azetidine CH₂ | ~3.60-3.80 (m, 4H) | ~55.0 (2C) |
| Azetidine CH | ~3.00-3.20 (m, 1H) | ~35.0 |
| C=O (Carbamate) | N/A | ~156.0 |
Note: Values are estimates and may vary based on solvent and experimental conditions.
Safety and Handling
As a chemical intermediate, tert-butyl azetidin-3-ylmethyl(methyl)carbamate should be handled with appropriate care. Although a specific, comprehensive toxicological profile is not widely published, data from related compounds suggest a potential for irritation.[17][18]
General Safety Recommendations:
-
Engineering Controls: Use in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[17]
-
First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[17]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Disclaimer: This information is for guidance only. Always consult the material safety data sheet (MSDS) provided by the supplier before handling this chemical.[18][19]
References
-
PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate. Retrieved from [Link]
-
Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Retrieved from [Link]
-
PubMed. (2021). Azetidines of pharmacological interest. Retrieved from [Link]
-
ChemBK. (n.d.). tert-butyl N-(azetidin-3-yl)-N-methyl-carbamate hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of some azetidine-based drugs. Retrieved from [Link]
-
Autech Scientific. (n.d.). MSDS of tert-butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate hydrochloride. Retrieved from [Link]
-
Kishida Chemical Co., Ltd. (n.d.). tert-Butyl N-[1-(pyrazin-2-yl)azetidin-3-yl]carbamate, PK01609E-1 - Safety Data Sheet. Retrieved from [Link]
Sources
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tert-butyl azetidin-3-ylmethyl(methyl)carbamate | 1053655-53-0 [chemicalbook.com]
- 4. 1053655-53-0|tert-Butyl azetidin-3-ylmethyl(methyl)carbamate|BLD Pharm [bldpharm.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. 1053655-53-0 Cas No. | tert-Butyl azetidin-3-ylmethyl(methyl)carbamate | Apollo [store.apolloscientific.co.uk]
- 8. achmem.com [achmem.com]
- 9. tert-Butyl azetidin-3-yl(methyl)carbamate | C9H18N2O2 | CID 23033645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. lifechemicals.com [lifechemicals.com]
- 12. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. capotchem.cn [capotchem.cn]
- 18. fishersci.com [fishersci.com]
- 19. kishida.co.jp [kishida.co.jp]
